molecular formula C10H12BrN B13205837 5-Bromo-3-ethyl-2,3-dihydro-1H-indole

5-Bromo-3-ethyl-2,3-dihydro-1H-indole

Cat. No.: B13205837
M. Wt: 226.11 g/mol
InChI Key: JYAPKXVCYCPSOJ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the bromination of 3-ethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can undergo reduction to yield different reduced forms of the indole ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of various substituted indole derivatives.

    Oxidation Reactions: Formation of oxo-indole derivatives.

    Reduction Reactions: Formation of reduced indole derivatives.

Scientific Research Applications

5-Bromo-3-ethyl-2,3-dihydro-1H-indole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl group on the indole ring can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the ethyl group, making it less hydrophobic.

    3-Ethylindole: Lacks the bromine atom, affecting its reactivity.

    5-Bromo-2,3-dihydro-1H-indole: Similar structure but without the ethyl group.

Uniqueness: 5-Bromo-3-ethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-3-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-5,7,12H,2,6H2,1H3

InChI Key

JYAPKXVCYCPSOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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